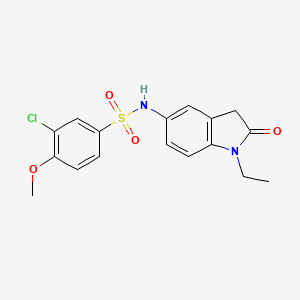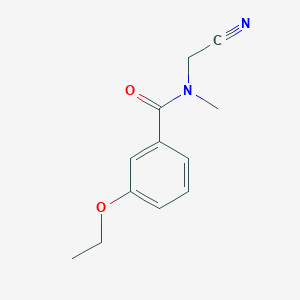![molecular formula C18H15BrN2O2S B2478583 Benzo[b]thiophène-2-yl(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)méthanone CAS No. 1903826-51-6](/img/structure/B2478583.png)
Benzo[b]thiophène-2-yl(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[b]thiophen-2-yl(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse biological and pharmacological properties, making them valuable in various scientific research fields .
Applications De Recherche Scientifique
Benzo[b]thiophen-2-yl(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)methanone has several scientific research applications:
Mécanisme D'action
Target of Action
Similar compounds have been shown to have affinity towards 5-ht1a receptors , which play a crucial role in the serotonin system, regulating numerous physiological functions such as mood, appetite, and sleep .
Mode of Action
It’s suggested that similar compounds interact with their targets (like 5-ht1a receptors) through relevant electrostatic interactions .
Biochemical Pathways
Compounds targeting 5-ht1a receptors are known to influence the serotonin system, which has wide-ranging effects on various physiological functions .
Result of Action
Compounds with affinity towards 5-ht1a receptors can influence a variety of physiological functions, potentially leading to therapeutic effects .
Analyse Biochimique
Biochemical Properties
The compound has been found to display micromolar affinity towards 5-HT1A receptors . This suggests that it may interact with these receptors, which are proteins, in biochemical reactions. The nature of these interactions is likely to be binding, given the compound’s affinity for the receptors .
Cellular Effects
These receptors are involved in various cellular processes, including cell signaling pathways and gene expression .
Molecular Mechanism
Docking studies have shed light on the relevant electrostatic interactions which could explain the observed affinity for this compound .
Méthodes De Préparation
The synthesis of Benzo[b]thiophen-2-yl(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves regioselective coupling reactions and electrophilic cyclization reactions . The industrial production methods may include large-scale asymmetric hydrogenation, which can achieve high yields and enantioselectivity .
Analyse Des Réactions Chimiques
Benzo[b]thiophen-2-yl(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Comparaison Avec Des Composés Similaires
Benzo[b]thiophen-2-yl(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)methanone can be compared with other benzothiophene derivatives such as:
Raloxifene: Used for the treatment of breast cancer with fewer side effects than Tamoxifen.
Zileuton: An anti-inflammatory drug used for asthma treatment.
Sertaconazole: An antifungal agent.
These compounds share similar core structures but differ in their specific functional groups and biological activities, highlighting the uniqueness of Benzo[b]thiophen-2-yl(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)methanone in its applications and effects.
Propriétés
IUPAC Name |
1-benzothiophen-2-yl-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2S/c19-14-5-3-8-20-17(14)23-13-7-9-21(11-13)18(22)16-10-12-4-1-2-6-15(12)24-16/h1-6,8,10,13H,7,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTNZORGQYEFSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)C3=CC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methoxy-4-[(e)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol](/img/structure/B2478501.png)



![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2478506.png)

![4-[benzyl(ethyl)sulfamoyl]-N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2478511.png)
![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2478513.png)


![3,4-dichloro-N-[2-(phenylsulfanyl)ethyl]benzenecarboxamide](/img/structure/B2478519.png)
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/new.no-structure.jpg)

